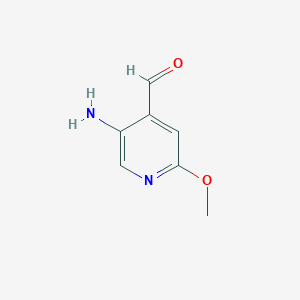
ethyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate is a chemical compound characterized by a cyclopropane ring substituted with an ethyl ester group and a 4-aminophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method involves the reaction of ethyl diazoacetate with a substituted styrene derivative in the presence of a rhodium catalyst to form the cyclopropane ring. The resulting intermediate is then subjected to further reactions to introduce the 4-aminophenyl group and complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Ethyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropane ring can confer rigidity to the molecule, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Ethyl (1S,2S)-2-(4-nitrophenyl)cyclopropane-1-carboxylate
- Ethyl (1S,2S)-2-(4-methoxyphenyl)cyclopropane-1-carboxylate
- Ethyl (1S,2S)-2-(4-chlorophenyl)cyclopropane-1-carboxylate
Uniqueness
Ethyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate is unique due to the presence of the amino group, which can participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. The cyclopropane ring also imparts unique steric and electronic properties, distinguishing it from other similar compounds.
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
ethyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)11-7-10(11)8-3-5-9(13)6-4-8/h3-6,10-11H,2,7,13H2,1H3/t10-,11+/m1/s1 |
InChIキー |
PRQHGNILEBKMGD-MNOVXSKESA-N |
異性体SMILES |
CCOC(=O)[C@H]1C[C@@H]1C2=CC=C(C=C2)N |
正規SMILES |
CCOC(=O)C1CC1C2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




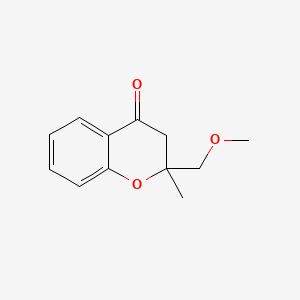
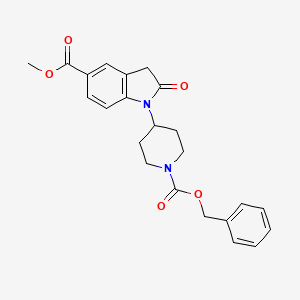

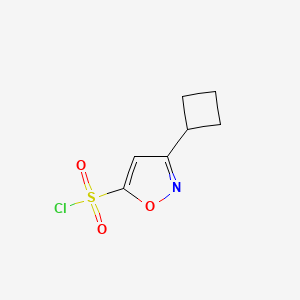

![[4-(Methoxymethyl)piperidin-4-yl]methanol](/img/structure/B13452910.png)
![tert-butyl N-[3-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl]carbamate](/img/structure/B13452911.png)
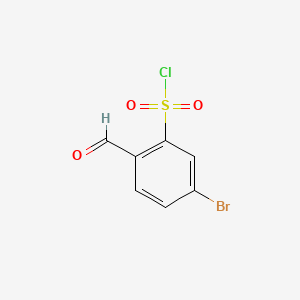
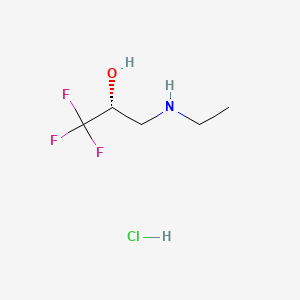
![(5-Aminospiro[2.3]hexan-5-yl)methanol](/img/structure/B13452922.png)
![[2-({[2-(2-Fluorophenyl)ethyl]carbamoyl}methoxy)phenyl]phosphonic acid](/img/structure/B13452932.png)
